5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid
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Overview
Description
5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is an organic compound characterized by the presence of a dimethylphenyl group attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzene and methyl acetoacetate.
Friedel-Crafts Acylation: The initial step involves the acylation of 2,4-dimethylbenzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Aldol Condensation: The resulting product undergoes aldol condensation with methyl acetoacetate under basic conditions to form the desired compound.
Hydrolysis: The final step involves hydrolysis of the ester group to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds.
Scientific Research Applications
5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid: can be compared with other valeric acid derivatives and aromatic ketones.
2,4-Dimethylphenylacetic acid: Similar structure but lacks the ketone group.
3-Methyl-5-oxovaleric acid: Similar backbone but lacks the aromatic ring.
Uniqueness
- The presence of both the dimethylphenyl group and the ketone functionality in this compound makes it unique, providing distinct chemical reactivity and potential applications.
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-3-methyl-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-4-5-12(11(3)6-9)13(15)7-10(2)8-14(16)17/h4-6,10H,7-8H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQPNPJMDDUDEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(C)CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645500 |
Source
|
Record name | 5-(2,4-Dimethylphenyl)-3-methyl-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92864-22-7 |
Source
|
Record name | 5-(2,4-Dimethylphenyl)-3-methyl-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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